molecular formula C8H16N2 B13585204 2-Cyclobutylpiperazine

2-Cyclobutylpiperazine

Cat. No.: B13585204
M. Wt: 140.23 g/mol
InChI Key: DSHDROYIJFRITB-UHFFFAOYSA-N
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Description

2-Cyclobutylpiperazine is a piperazine derivative featuring a cyclobutyl substituent at the 2-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, serving as core scaffolds in antidepressants, antipsychotics, and antihistamines due to their ability to modulate receptor interactions .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-cyclobutylpiperazine

InChI

InChI=1S/C8H16N2/c1-2-7(3-1)8-6-9-4-5-10-8/h7-10H,1-6H2

InChI Key

DSHDROYIJFRITB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CNCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 2-Cyclobutylpiperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For instance, the intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine . These methods are preferred due to their high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-cyclobutylpiperazine and related derivatives:

Compound Molecular Formula Molecular Weight Substituent Position/Type Key Physicochemical Traits
This compound* C₇H₁₄N₂ 126.20 2-cyclobutyl High lipophilicity; compact steric profile
1-(Cyclobutylmethyl)piperazine C₉H₁₈N₂ 154.25 1-(cyclobutylmethyl) Moderate solubility; stable at RT
1-Benzhydryl-4-methylpiperazine (Cyclizine) C₁₈H₂₂N₂ 266.38 1-benzhydryl, 4-methyl Low solubility; bulky aromatic substituent
2-(2-Bromophenyl)piperazine C₁₀H₁₃BrN₂ 241.13 2-(2-bromophenyl) Halogenated; high reactivity
1-(2-Cyanobenzyl)piperazine C₁₂H₁₅N₃ 201.27 1-(2-cyanobenzyl) Polar nitrile group; enhanced hydrogen bonding

*Hypothetical data inferred from structural analogs.

Key Observations :

  • Steric Effects : The compact cyclobutyl ring reduces steric hindrance relative to bulkier benzhydryl (Cyclizine) or bromophenyl substituents, which may enhance receptor binding flexibility .

Biological Activity

2-Cyclobutylpiperazine (CBP) is a piperazine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclobutyl group attached to a piperazine ring. The molecular formula is C8H16N2C_8H_{16}N_2 with a molecular weight of approximately 140.23 g/mol. It exists primarily as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly within the serotonergic and dopaminergic systems. These interactions can modulate neurotransmitter levels and influence various signaling pathways, leading to distinct biological effects:

  • Serotonin Receptors: CBP has been shown to act on serotonin receptors, potentially influencing mood and anxiety-related behaviors.
  • Dopamine Receptors: The compound may also interact with dopamine receptors, which are crucial for motor control and reward pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antidepressant Effects: Studies have suggested that CBP may have antidepressant-like properties due to its modulation of serotonin levels.
  • Cognitive Enhancement: Preliminary research indicates potential cognitive-enhancing effects, possibly through interactions with histamine receptors.
  • Antinociceptive Properties: Some studies suggest that CBP may possess pain-relieving effects, potentially useful in pain management therapies.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameBiological ActivityUnique Features
This compound Antidepressant, cognitive enhancer, antinociceptiveInteracts with serotonin and dopamine receptors
1-Benzyl-2-cyclobutylpiperazine Stimulant properties; used in recreational drugsKnown for its stimulant effects
1-Cyclobutyl-4-pyridin-2-ylpiperazine Potential therapeutic applicationsIncorporates both cyclobutyl and pyridine groups

Case Studies and Research Findings

Several case studies have focused on the pharmacological potential of this compound:

  • Study on Antidepressant Effects: A recent study evaluated the effects of CBP in animal models of depression. Results indicated significant reductions in depressive behaviors when administered at specific dosages, supporting its potential as an antidepressant agent.
  • Cognitive Function Assessment: Another study investigated the cognitive-enhancing properties of CBP using memory tasks in rodents. The findings suggested improved performance in memory retention tasks, indicating potential benefits for cognitive disorders.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Bioavailability: The compound's solubility as a dihydrochloride salt enhances its bioavailability, allowing for effective systemic circulation.
  • Metabolism: Initial studies suggest that CBP undergoes hepatic metabolism, which may influence its therapeutic efficacy and safety profile.

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